

Application Notes: Enhanced Nuclease Resistance of 2'-O-Methylated RNA Oligonucleotides

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Compound of Interest

Compound Name: 2'-O-methyladenosine 5'-phosphate

Cat. No.: B15599472

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Audience: Researchers, scientists, and drug development professionals.

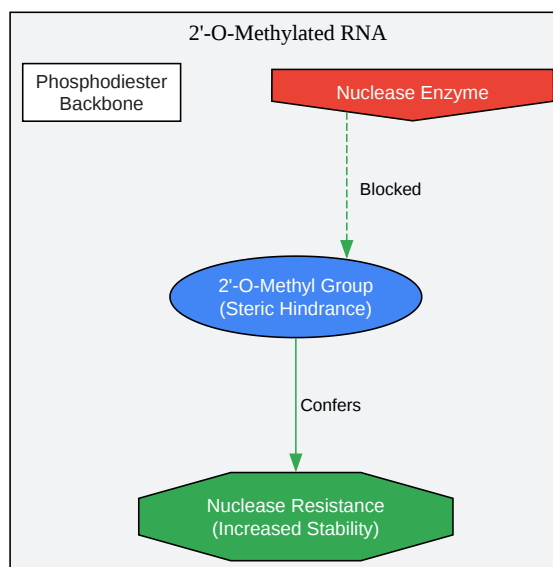
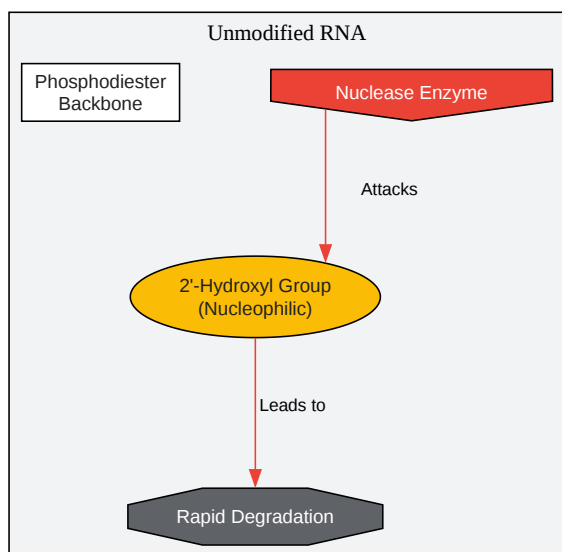
Introduction Oligonucleotides, particularly RNA, are highly susceptible to degradation by endo- and exonucleases present in serum and cellular environments.^[1] This inherent instability significantly limits their therapeutic and diagnostic potential by shortening their half-life.^[1] Chemical modification is a critical strategy to enhance oligonucleotide stability. Among the various modifications, 2'-O-methylation (2'-OMe) of the ribose sugar is a widely adopted and effective method to confer nuclease resistance.^{[2][3]} This modification involves adding a methyl group to the 2'-hydroxyl position of the ribose, a change that significantly enhances the oligonucleotide's stability and therapeutic properties.^{[2][4]}

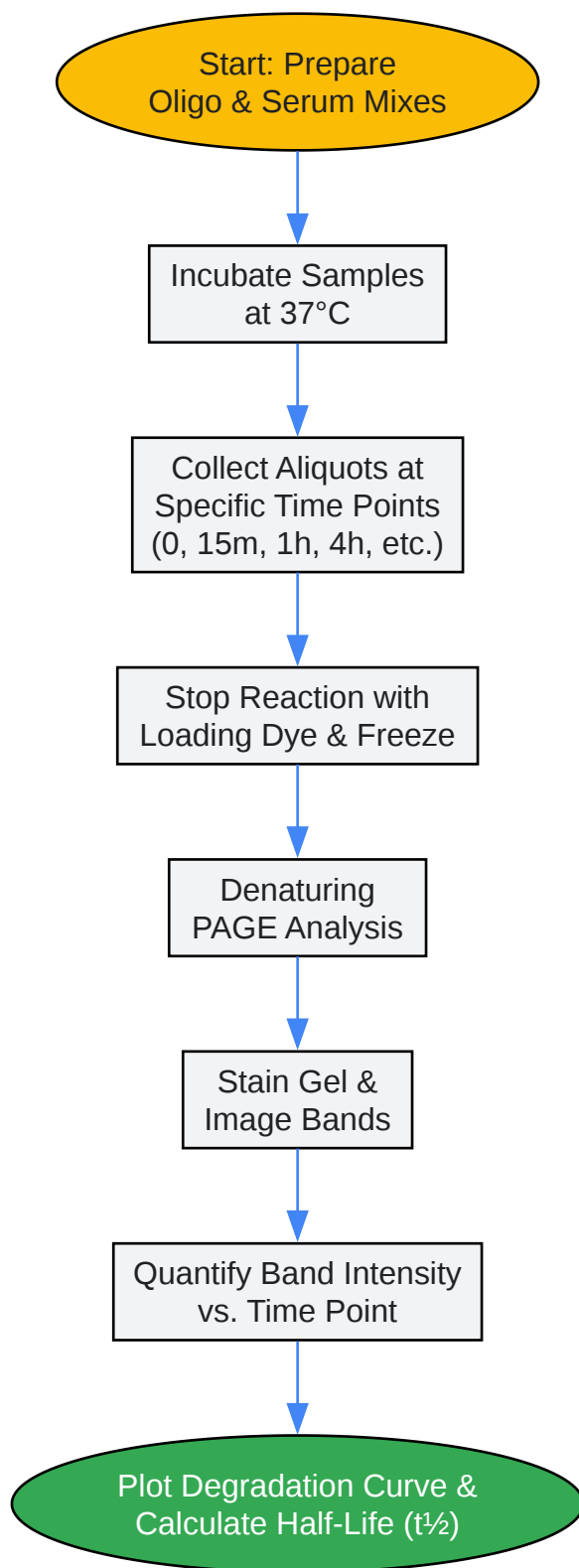
Mechanism of Nuclease Resistance The 2'-O-methyl modification enhances nuclease resistance through several key mechanisms:

- **Steric Hindrance:** The methyl group at the 2' position provides steric bulk that physically obstructs the active site of nuclease enzymes, preventing them from binding to and cleaving the phosphodiester backbone.^{[1][5]}
- **Altered Sugar Conformation:** The 2'-OMe modification locks the ribose sugar into a C3'-endo pucker conformation, which is characteristic of an A-form RNA helix.^{[1][6]} This pre-organized structure increases the thermodynamic stability of duplexes formed with target RNA.^{[1][6]}

- **Reduced Nucleophilicity:** The primary mechanism of RNA degradation by most RNases involves the 2'-hydroxyl group (2'-OH) acting as a nucleophile to attack the adjacent phosphorus atom.^{[7][8]} By replacing the reactive hydroxyl group with a chemically stable methyl ether group, this pathway of enzymatic and chemical cleavage is effectively blocked.^{[5][7]}

These structural and chemical changes not only protect the oligonucleotide from degradation but also increase its binding affinity (melting temperature, T_m) to complementary RNA strands.^{[2][9]} Consequently, 2'-O-methylated oligonucleotides are integral to the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and other RNA-based therapeutics.^{[2][10]}





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